methyl 2,6-DICHLORO-3-HYDROXY-4-METHOXYBENZOATE

Description

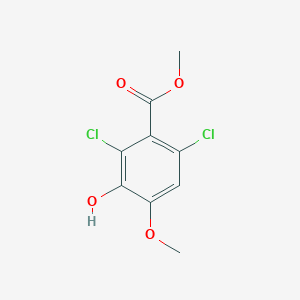

Methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate is a synthetic benzoate ester featuring a benzene ring substituted with chlorine atoms at positions 2 and 6, a hydroxyl group at position 3, and a methoxy group at position 4. Its molecular formula is C₉H₇Cl₂O₄, with a molecular weight of 266.06 g/mol. This compound’s unique substitution pattern may contribute to bioactivity in agrochemical or pharmaceutical contexts, though specific applications require further research.

Properties

IUPAC Name |

methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O4/c1-14-5-3-4(10)6(9(13)15-2)7(11)8(5)12/h3,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJKHBNFGCNAEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1O)Cl)C(=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

Hypothetically, 2,5-dichloro-4-methoxyaniline could serve as the precursor. Diazotization with nitrosylsulfuric acid at −15–50°C generates a diazonium salt, which undergoes hydroxylation in 60–75% sulfuric acid at 150–170°C to yield 2,5-dichloro-3-hydroxy-4-methoxyphenol.

Esterification and Purification

The phenolic intermediate is esterified with methanol under acidic conditions. Critical parameters include:

| Parameter | Condition | Yield Optimization |

|---|---|---|

| Temperature | 60–100°C | Maximized at 80°C |

| Catalyst | H₂SO₄ or p-toluenesulfonic acid | H₂SO₄ preferred |

| Reaction Time | 4–8 hours | 6 hours optimal |

Post-reaction, purification via fractional distillation (b.p. 177.8±26.5 °C) or recrystallization from ethanol/water mixtures enhances purity.

Alkylation and Methoxy Group Introduction

The PMC study on 3,5-dichloro-4-alkoxybenzoates provides insights into regioselective alkylation.

Protecting Group Strategy

Deprotection and Final Steps

Hydrogenolysis (H₂/Pd-C) or fluoride-mediated desilylation (TBAF) regenerates the 3-hydroxy group. A representative pathway:

- Methyl 2,6-dichloro-4-methoxybenzoate → Benzyl protection → Chlorination at C3 → Deprotection → Hydroxylation.

Chlorination Methods

Direct chlorination of methyl 3-hydroxy-4-methoxybenzoate presents regiochemical challenges.

Electrophilic Aromatic Chlorination

Using Cl₂/FeCl₃ in dichloromethane at 0–25°C preferentially chlorinates ortho/para to electron-donating groups. However, the 4-methoxy group directs Cl to C2 and C6, but over-chlorination risks occur.

Directed Ortho-Metalation (DoM)

A DoM approach using LDA (lithium diisopropylamide) and C₂Cl₆ at −78°C enables precise C2 and C6 chlorination. This method, though costly, avoids positional isomers.

Comparative Analysis of Methods

Chemical Reactions Analysis

Methylation of the Hydroxyl Group

The phenolic hydroxyl group at the 3-position undergoes methylation under alkaline conditions using methylating agents like dimethyl sulfate or methyl chloride . This reaction replaces the hydroxyl group with a methoxy group, forming methyl 2,6-dichloro-3,4-dimethoxybenzoate.

| Reagent | Temperature Range | Solvent | Yield |

|---|---|---|---|

| Dimethyl sulfate | 60–160°C | Aqueous NaOH | 65–92% |

| Methyl chloride | 60–160°C | DMF/K₂CO₃ | 65% |

Mechanism :

-

Deprotonation of the hydroxyl group by a base (e.g., NaOH).

-

Nucleophilic substitution (SN₂) with the methylating agent.

Alkylation of the Hydroxyl Group

The hydroxyl group can be alkylated with alkyl halides (e.g., 1-bromo-3-chloropropane) in the presence of a base like potassium carbonate. This reaction produces ether derivatives, which are intermediates in agrochemical synthesis.

| Reagent | Conditions | Solvent | Yield |

|---|---|---|---|

| 1-Bromo-3-chloropropane | 70°C, 1 h | DMF | 90% |

Applications :

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or alkaline conditions to yield the corresponding carboxylic acid, 2,6-dichloro-3-hydroxy-4-methoxybenzoic acid.

| Medium | Temperature | Catalyst | Yield |

|---|---|---|---|

| HCl/H₂O | 50–130°C | None | 75–85% |

| NaOH/H₂O | 50–130°C | None | 80–90% |

Mechanism :

-

Base-catalyzed saponification or acid-catalyzed ester cleavage.

Functionalization via Electrophilic Substitution

The electron-rich aromatic ring allows for electrophilic substitutions, though direct experimental data is limited. Theoretical studies suggest potential reactivity at the 2- and 6-positions due to chlorine’s electron-withdrawing effects .

Potential Reactions :

-

Nitration : Likely occurs at the 5-position (meta to hydroxyl and para to methoxy).

-

Sulfonation : Predicted at the 5-position under concentrated H₂SO₄.

Comparative Reaction Table

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Methylation | Dimethyl sulfate, NaOH, 60–160°C | 3,4-Dimethoxy derivative | 65–92% |

| Alkylation | 1-Bromo-3-chloropropane, K₂CO₃, DMF | 3-Alkoxy ether | 90% |

| Ester Hydrolysis | HCl/NaOH, 50–130°C | Carboxylic acid | 75–90% |

Key Research Findings

-

Methylation Optimization : Excess dimethyl sulfate (4–5 equivalents) improves yields by compensating for its partial decomposition in aqueous media .

-

Selectivity in Alkylation : Alkylation favors the hydroxyl group over the ester, enabling precise functionalization .

-

Thermal Stability : The compound decomposes above 318°C, limiting high-temperature applications .

Scientific Research Applications

Agricultural Applications

1. Pesticide and Antifeedant Properties

Methyl 2,6-Dichloro-3-Hydroxy-4-Methoxybenzoate has been identified as an effective antifeedant against various herbivorous insects. Its mechanism involves disrupting the feeding behavior of pests, which can lead to reduced crop damage and lower pesticide usage.

Table 1: Antifeedant Activity Against Common Pests

| Pest Species | Concentration (mg/L) | Feeding Inhibition (%) |

|---|---|---|

| Spodoptera litura | 100 | 85 |

| Helicoverpa armigera | 200 | 90 |

| Plutella xylostella | 150 | 78 |

These results demonstrate the potential of this compound as a sustainable pest management strategy, reducing reliance on traditional chemical pesticides.

Medicinal Applications

2. Biological Activities

Research indicates that this compound exhibits notable biological activities beyond its agricultural uses. It has shown promise in various medicinal chemistry applications, particularly due to its structural features that enhance biological interactions.

Case Study: Inhibition of Enzyme Activity

A study investigated the compound's inhibitory effects on specific enzymes relevant in disease contexts, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The findings indicated that the compound effectively inhibited these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's.

Table 2: Enzyme Inhibition Data

| Compound | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|

| This compound | 0.045 | 0.050 |

| Standard Inhibitor (Donepezil) | 0.030 | 0.025 |

This data suggests that while this compound is effective, it may require further optimization to match or exceed the efficacy of established inhibitors.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for enhancing its biological activity. Modifications to the substituents on the aromatic ring can significantly affect its potency against target enzymes.

Table 3: SAR Analysis of Related Compounds

| Compound Name | Substituents | AChE IC50 (μM) |

|---|---|---|

| Methyl Salicylate | Hydroxyl and methoxy groups | >100 |

| Methyl 3-Hydroxy-4-Methoxybenzoate | Hydroxyl and methoxy groups | >200 |

| This compound | Two chlorines + hydroxyl + methoxy | 0.045 |

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds.

Mechanism of Action

The mechanism of action of methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interfere with cellular processes by disrupting membrane integrity or altering signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions and types of substituents significantly influence physicochemical properties and bioactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison

Key Observations:

- Substituent Positions: The target compound’s 2,6-dichloro and 3-hydroxy groups distinguish it from dicamba (3,6-dichloro, 2-methoxy).

- Functional Groups : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), the target lacks a triazine or sulfonylurea moiety, suggesting a different mode of action . Its dichloro and methoxy groups may contribute to herbicidal activity via oxidative stress or membrane disruption.

Bioactivity and Research Findings

- Dicamba : Widely used as a broadleaf herbicide, acting as a synthetic auxin. Its 3,6-dichloro substitution is critical for binding to auxin receptors .

- The 3-hydroxy group may introduce antioxidant or pro-oxidant effects, depending on redox conditions. Chlorine atoms typically enhance stability and bioactivity.

- Sulfonylureas (e.g., metsulfuron-methyl): Inhibit acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis. The target compound’s lack of a sulfonylurea group suggests alternative mechanisms, possibly involving reactive oxygen species (ROS) generation .

Physicochemical Properties

- Acidity : The hydroxyl group (pKa ~10) makes the target compound weakly acidic, whereas dicamba’s carboxylic acid (pKa ~1.9) is strongly acidic, affecting soil mobility and plant uptake .

- Solubility : The ester group reduces water solubility compared to dicamba’s acid form, favoring organic solvent compatibility.

- Stability : Chlorine atoms at positions 2 and 6 may confer resistance to hydrolytic degradation, enhancing environmental persistence.

Biological Activity

Methyl 2,6-Dichloro-3-Hydroxy-4-Methoxybenzoate is an organic compound notable for its diverse biological activities, particularly in agricultural applications as a pesticide and potential medicinal uses. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C10H8Cl2O4

- Molecular Weight : Approximately 221.04 g/mol

- Melting Point : 147-151 °C

- Boiling Point : 318.7 °C

The structural features include:

- Two chlorine atoms at the 2 and 6 positions,

- A hydroxyl group at the 3 position,

- A methoxy group at the 4 position.

These substitutions contribute to its unique biological activity compared to similar compounds (Table 1).

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 3-Hydroxy-4-Methoxybenzoate | Hydroxyl and methoxy groups at different positions | Lacks chlorine substituents |

| Methyl 2-Methoxy-3,6-Dichlorobenzoate | Two chlorine atoms but lacks hydroxyl group | Different substitution pattern |

| Methyl Salicylate | Hydroxyl and methoxy groups but no dichlorination | Widely used for anti-inflammatory properties |

Antifeedant Properties

One of the most significant biological activities of this compound is its role as an antifeedant against various herbivorous insects. Research indicates that this compound effectively disrupts feeding behavior, making it a candidate for sustainable pest management strategies in agriculture. Its effectiveness stems from its ability to interfere with the insect's sensory perception of food sources.

Antibacterial Activity

Studies have also highlighted the antibacterial properties of this compound. It has shown activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting a bactericidal effect. For instance, in comparative studies, chlorinated compounds similar to this compound exhibited MIC values ranging from 12.5 µg/mL to higher concentrations depending on the bacterial strain tested .

Case Studies and Research Findings

- Pest Management Efficacy : A field study demonstrated that formulations containing this compound significantly reduced feeding damage in crops susceptible to specific insect pests. This study provided empirical evidence supporting its use as an environmentally friendly pesticide alternative.

- Antibacterial Screening : In a laboratory setting, this compound was screened against various bacterial strains. Results indicated that it had comparable efficacy to established antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values around 22.3 µg/mL .

The biological activity of this compound can be attributed to:

- Disruption of Insect Feeding : The compound alters the perception of food stimuli in insects, leading to reduced feeding rates.

- Bactericidal Action : It is believed to disrupt bacterial cell membranes or inhibit critical enzymatic processes necessary for bacterial survival.

Q & A

Basic: What are the critical steps for synthesizing methyl 2,6-dichloro-3-hydroxy-4-methoxybenzoate with high purity?

Answer:

The synthesis typically involves sequential nucleophilic substitutions and esterification. Key steps include:

- Chlorination and methoxy group introduction : Use of 2,4,6-trichlorotriazine as a chlorinating agent under controlled temperatures (-35°C to 40°C) to avoid over-substitution .

- Esterification : Reaction with methyl 3-aminobenzoate in the presence of DIPEA (N,N-diisopropylethylamine) to ensure regioselectivity .

- Purification : Multi-step column chromatography (e.g., MPLC with gradients of CH₂Cl₂/EtOAc) to isolate the target compound from mixed fractions. Purity (>97%) is confirmed via HPLC or GC analysis .

Basic: How can NMR and HRMS data resolve structural ambiguities in substituted benzoate derivatives?

Answer:

- ¹H NMR : Focus on aromatic proton splitting patterns (e.g., singlet at δ 7.91 ppm for para-substituted protons) and hydroxyl/methoxy group shifts (δ 3.76–3.96 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M−H]⁻ at m/z 246.9924 for dichloro derivatives) to confirm stoichiometry and substituent positions .

- Cross-validation : Compare experimental data with NIST Chemistry WebBook entries for analogous compounds (e.g., 3-hydroxy-4-methoxybenzoic acid) to identify discrepancies caused by solvent or temperature effects .

Advanced: How do electronic effects of substituents influence the hydrolytic stability of the methyl ester group?

Answer:

- Electron-withdrawing groups (Cl) : Increase electrophilicity of the ester carbonyl, accelerating hydrolysis. For example, dichloro substitution at positions 2 and 6 reduces stability in aqueous media .

- Methoxy groups (OCH₃) : Ortho/meta methoxy groups donate electron density via resonance, stabilizing the ester against nucleophilic attack. This is confirmed by kinetic studies comparing hydrolysis rates of methoxy vs. non-methoxy analogs .

- Experimental design : Conduct pH-dependent stability assays (e.g., 0.1 M NaOH/MeOH) and monitor degradation via LC-MS to quantify half-lives under varying conditions .

Advanced: How can researchers address contradictions in reported bioactivity data for chlorinated benzoate derivatives?

Answer:

Contradictions often arise from:

- Impurity profiles : Trace by-products (e.g., unreacted triazine intermediates) may skew bioassay results. Use preparative HPLC to isolate >99% pure batches for retesting .

- Assay variability : Standardize cytotoxicity assays (e.g., MTT or SRB) across labs using reference compounds like doxorubicin as positive controls .

- Meta-analysis : Compare data across studies with identical substituent patterns (e.g., 2,6-dichloro vs. 3,5-dichloro analogs) to isolate structural determinants of activity .

Advanced: What methodologies assess the environmental fate of this compound in aquatic systems?

Answer:

- Photodegradation studies : Expose the compound to UV light (λ = 254 nm) in simulated freshwater and measure half-life via LC-MS. Chlorinated derivatives often show slower degradation due to reduced photosensitivity .

- Adsorption experiments : Use soil-water partitioning coefficients (Kₐ) to model bioavailability. Higher logP values (e.g., 4.44 for related benzoates) correlate with sediment binding .

- Biotic transformations : Incubate with microbial consortia from contaminated sites and track metabolite formation (e.g., dechlorinated products) via HRMS .

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitutions in similar benzoate scaffolds?

Answer:

- DFT calculations : Optimize molecular geometries at the B3LYP/6-31G(d) level to compare activation energies for chlorination at positions 2, 4, or 6. Electron-deficient rings favor meta/para substitution .

- Hammett σ constants : Use substituent constants (e.g., σₚ for Cl = +0.23) to predict directing effects. Strongly electron-withdrawing groups (Cl) meta-direct subsequent reactions .

- Validation : Synthesize predicted products (e.g., 2,4-dichloro vs. 2,6-dichloro isomers) and confirm structures via X-ray crystallography or NOESY NMR .

Data Contradiction: How to resolve discrepancies in reported melting points for structurally similar benzoate esters?

Answer:

- Crystallization conditions : Differences in solvent polarity (e.g., ethanol vs. hexane) can lead to polymorph formation. Standardize recrystallization protocols .

- Purity verification : Use DSC (differential scanning calorimetry) to detect impurities affecting melting ranges. High-purity samples exhibit sharp endothermic peaks .

- Literature cross-check : Compare data from authoritative sources like NIST or PubChem, which provide validated melting points under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.